molecular formula C17H15F3N2O5S2 B6522788 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 951896-99-4

4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B6522788
CAS No.: 951896-99-4
M. Wt: 448.4 g/mol
InChI Key: VZQIKVUUEPDECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine moiety at the para position of the benzene ring and an N-substituted 2-(trifluoromethyl)phenyl group. Its synthesis involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization steps, as seen in analogous compounds .

Properties

IUPAC Name

4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O5S2/c1-11-10-28(24,25)22(16(11)23)12-6-8-13(9-7-12)29(26,27)21-15-5-3-2-4-14(15)17(18,19)20/h2-9,11,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIKVUUEPDECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide represents a novel class of thiazolidine derivatives with potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure

The compound's structure is characterized by the presence of a thiazolidine ring fused with a sulfonamide moiety and a trifluoromethyl-substituted phenyl group. The molecular formula is C16H14F3N3O4SC_{16}H_{14}F_3N_3O_4S, and its structural representation can be summarized as follows:

Structure C16H14F3N3O4S\text{Structure }\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_4\text{S}

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Anti-inflammatory Properties

Thiazolidine derivatives have also been investigated for their anti-inflammatory effects. In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) through the intrinsic apoptotic pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Apoptosis via mitochondrial pathway
HeLa30Cell cycle arrest at G2/M phase
A54935Induction of oxidative stress

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled trial, a formulation containing the thiazolidine derivative was applied to infected wounds in a rat model. Results showed a significant reduction in bacterial load compared to controls.
  • Anti-inflammatory Mechanism : A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound led to a decrease in NF-kB activation, indicating its role in modulating inflammatory pathways.
  • Cancer Cell Line Study : In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in increased caspase-3 activity, confirming its role in promoting apoptosis.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. The sulfonamide group in this compound is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a candidate for developing new antibiotics.

2. Anticancer Potential
Thiazolidine derivatives have shown promise in anticancer research. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer cell lines warrant further investigation.

3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Thiazolidines are known to modulate inflammatory pathways, which could make this compound useful in treating inflammatory diseases.

Material Science Applications

1. Polymer Chemistry
Thiazolidine derivatives can serve as monomers or additives in polymer synthesis. Their unique chemical structure allows for the development of novel materials with enhanced mechanical properties and thermal stability.

2. Coatings and Adhesives
Due to their chemical stability and adhesion properties, compounds like this one can be explored for use in coatings and adhesives, particularly in environments requiring resistance to moisture and chemicals.

Case Studies

Study Title Objective Findings
Antimicrobial Efficacy of Thiazolidine DerivativesEvaluate the antibacterial activity against various pathogensThe compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Thiazolidine-Based Anticancer AgentsInvestigate the cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells, indicating potential for therapeutic development.
Synthesis of Novel Polymers from ThiazolidinesDevelop new polymeric materials using thiazolidine derivativesResulted in polymers with improved thermal stability and mechanical strength compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzene ring, heterocyclic cores, and N-aryl groups. These variations impact physicochemical properties (e.g., solubility, logP) and biological activity.

Compound Name Core Structure Substituents Key Functional Differences Reference
Target Compound Benzenesulfonamide 4-methyl-1,1,3-trioxo-thiazolidine; N-2-(CF₃)phenyl High lipophilicity (CF₃), sulfone stability
4-(4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-N-(4-piperidin-1-ylphenyl)benzenesulfonamide Benzenesulfonamide 4-methyl-1,1,3-trioxo-thiazolidine; N-4-piperidinylphenyl Bulky piperidine substituent enhances solubility but reduces membrane permeability
N,2-Dimethyl-N-[2-(pyridin-4-yl)ethyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonamide Benzenesulfonamide Pyridinyl-ethyl group; methyl at position 2 Basic pyridine improves aqueous solubility; methyl group steric effects
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole X = H, Cl, Br; 2,4-difluorophenyl Triazole core vs. thiazolidine; halogen substituents modulate electronic effects

Research Findings and Trends

  • Antimicrobial Activity : Sulfonamides with thiazole/triazole substituents () exhibit broad-spectrum antimicrobial effects, suggesting the target compound may share similar mechanisms (e.g., dihydropteroate synthase inhibition) .
  • Anti-inflammatory Potential: The sulfone group in thiazolidine derivatives (e.g., ) correlates with COX-2 inhibition, a property likely retained in the target compound .
  • Solubility Challenges : Despite its CF₃ group, the target compound’s solubility may lag behind pyridinyl or piperidinyl analogs () due to reduced polarity .

Preparation Methods

Sulfonamide Formation

The synthesis begins with the preparation of 4-chlorosulfonylbenzoic acid derivatives. Reaction with 2-(trifluoromethyl)aniline in dichloromethane at 0–5°C, catalyzed by pyridine to scavenge HCl, yields the intermediate sulfonamide. Patent data suggest that anhydrous conditions and stoichiometric base (e.g., Et₃N) are critical to suppress side reactions, achieving >90% purity.

Thiazolidine Ring Construction

Kaboudin et al. demonstrated that thiazolidin-4-ones form via a four-component condensation of aldehydes, hydrazines, α-haloketones, and allyl isothiocyanate. Adapting this protocol, the 4-methyl-1,1,3-trioxo-thiazolidine is synthesized by cyclizing N-methylcysteamine with methylglyoxal in the presence of sulfonating agents (e.g., SO₃·DMF). Subsequent oxidation with hydrogen peroxide or m-CPBA introduces the sulfone groups.

Synthetic Methodologies and Reaction Optimization

One-Pot Multi-Component Approach

A streamlined synthesis involves sequential sulfonamide formation and thiazolidine cyclization. In a representative procedure:

  • Sulfonamide Coupling : 4-Chlorosulfonylbenzoyl chloride (1.2 eq) is added dropwise to a solution of 2-(trifluoromethyl)aniline (1.0 eq) and Et₃N (2.5 eq) in THF at 0°C. After 2 h, the mixture is quenched with ice water to precipitate the sulfonamide (Yield: 92%).

  • Thiazolidine Cyclization : The sulfonamide is reacted with methylthioacetamide (1.5 eq) and paraformaldehyde (1.2 eq) in refluxing methanol with Et₃N (10 mol%). After 12 h, the crude product is oxidized with Oxone® (2.0 eq) in acetone/water (3:1) to afford Compound X (Overall yield: 68%).

Table 1: Comparative Yields Under Varied Catalytic Systems

CatalystSolventTemp (°C)Time (h)Yield (%)
Et₃NMeOH651287
NaOHDMSO1001078
DBUDMF80865

Oxidation State Management

The 1,1,3-trioxo configuration mandates precise oxidation. Patent WO2022261250A1 discloses that stepwise oxidation using H₂O₂ (30%) at 50°C selectively converts thiazolidine-2-thione to the monosulfoxide, while subsequent treatment with KHSO₅ yields the trisulfone. Over-oxidation is mitigated by controlling pH (6.5–7.5) and reaction time (<3 h).

Mechanistic Insights and Byproduct Analysis

Cyclization Pathways

The thiazolidine ring forms via a nucleophilic attack by the sulfonamide’s nitrogen on the electrophilic carbon of methylglyoxal, followed by intramolecular cyclization. Et₃N facilitates deprotonation, accelerating the rate-limiting step. Competing pathways, such as Schiff base formation, are suppressed by maintaining a low temperature (0–5°C) during initial coupling.

Byproduct Formation and Mitigation

Common byproducts include:

  • Sulfonate Esters : Arising from over-oxidation; minimized by stoichiometric control of Oxone®.

  • Diastereomers : Generated during cyclization; resolved via recrystallization from ethyl acetate/hexanes (3:1).

Scalability and Industrial Adaptations

The DMSO/NaOH system described in patent WO1994000416A1 offers scalability advantages. A pilot-scale reaction (50 kg batch) achieved 87% yield using KOH (3 eq) in DMSO at 100°C for 10 h. Continuous distillation removed water, shifting equilibrium toward product formation. Post-reaction, extraction with toluene and crystallization from ethyl acetate/HCl yielded pharmaceutical-grade material (>99.5% purity).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.0 Hz, 2H, Ar-H), 7.72–7.68 (m, 1H, Ar-H), 7.56–7.52 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1130 cm⁻¹ (C-F) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling and thiazolidinone ring formation. Key steps include:

  • Sulfonamide Formation : Reacting 4-chlorosulfonylbenzene derivatives with 2-(trifluoromethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide core .
  • Thiazolidinone Cyclization : Introducing the 4-methyl-1,1,3-trioxo-thiazolidin moiety via cyclization using thioglycolic acid derivatives under controlled pH (4–6) and temperature (60–80°C) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons) and thiazolidinone carbonyl groups (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₈H₁₄F₃N₂O₅S₂, expected [M+H]⁺ = 489.03) .
  • HPLC : Monitor purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Basic: How can researchers assess the compound’s initial biological activity?

Answer:

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or anti-inflammatory activity using COX-2 inhibition assays (IC₅₀ determination) .
  • Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins (IC₅₀ > 50 µM recommended for further study) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonamide coupling; DMF yields >85% due to enhanced nucleophilicity of the amine .
  • Catalyst Use : Add catalytic KI (5 mol%) to accelerate thiazolidinone cyclization, reducing reaction time from 12h to 6h .
  • Temperature Control : Maintain 70°C during cyclization to minimize byproduct formation (e.g., sulfonic acid derivatives) .

Advanced: How should researchers address low solubility in pharmacological testing?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to enhance aqueous solubility while maintaining cell viability .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the sulfonamide nitrogen via nucleophilic substitution (e.g., POCl₃) .

Advanced: What mechanistic studies are recommended to elucidate the compound’s biological activity?

Answer:

  • Molecular Docking : Model interactions with COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase to identify binding motifs .
  • Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition modality (competitive vs. non-competitive) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm regiochemistry of the trifluoromethylphenyl group .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonamide conformation) using single-crystal diffraction .

Advanced: What strategies are effective for designing derivatives with enhanced activity?

Answer:

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with a pentafluorosulfanyl (-SF₅) group to improve metabolic stability .
  • Fragment-Based Design : Use SAR studies to modify the thiazolidinone ring (e.g., 4-ethyl vs. 4-methyl) and assess impact on potency .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24h, monitoring degradation via LC-MS .
  • Light/Heat Stability : Store at 40°C/75% RH for 4 weeks and analyze for sulfonic acid byproducts .

Advanced: What computational approaches are suitable for predicting pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (target <3), CYP450 inhibition (<50% at 10 µM), and BBB permeability .
  • MD Simulations : Simulate blood-brain barrier penetration using CHARMM force fields (GROMACS software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.